Cefditoren

Beschreibung

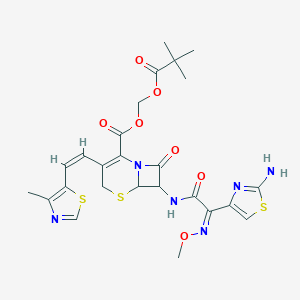

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIPKYQIOVAHOP-YLGJWRNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328012 | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104145-95-1, 117467-28-4 | |

| Record name | Cefditoren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104145-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefditoren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104145951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFDITOREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-129 °C, 127 - 129 °C | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefditoren: A Comprehensive Analysis of its Antibacterial Spectrum Against Respiratory Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of cefditoren, a third-generation oral cephalosporin, with a specific focus on its activity against key respiratory pathogens. This compound demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria responsible for community-acquired respiratory tract infections, including strains resistant to other classes of antibiotics.

Executive Summary

This compound exhibits robust bactericidal activity against common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Its efficacy extends to penicillin-resistant S. pneumoniae and β-lactamase-producing strains of H. influenzae and M. catarrhalis. This document summarizes the quantitative data on its antibacterial activity, details the experimental protocols used for these assessments, and provides a visual representation of a standard antimicrobial susceptibility testing workflow.

In Vitro Antibacterial Activity

The in vitro potency of this compound has been extensively evaluated against a variety of respiratory pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Specifically, the MIC50 and MIC90 values—concentrations required to inhibit 50% and 90% of isolates, respectively—are presented.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

| Penicillin Susceptibility | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Reference |

| Susceptible | ≤0.016 - ≤0.06 | 0.03 - 0.06 | [1][2][3][4][5][6] |

| Intermediate | 0.125 - 0.25 | 0.5 | [1][2][3][5][6][7][8][9] |

| Resistant | 0.5 | 1.0 - 2.0 | [1][2][3][5][6][8][9] |

Table 2: In Vitro Activity of this compound against Haemophilus influenzae

| β-lactamase Production | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Reference |

| Negative | ≤0.008 - ≤0.016 | ≤0.016 - 0.03 | [1][2][3][6][10] |

| Positive | ≤0.008 - ≤0.016 | 0.015 - 0.03 | [10][11][12] |

| BLNAR* | 0.03 | 0.06 | [10][13][14] |

*β-lactamase-negative, ampicillin-resistant

Table 3: In Vitro Activity of this compound against Moraxella catarrhalis

| β-lactamase Production | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Reference |

| Negative | ≤0.008 | 0.016 - 0.064 | [10][13] |

| Positive | 0.12 | 0.06 - 0.5 | [10][11][13][14][15][16][17] |

This compound consistently demonstrates low MIC values against these primary respiratory pathogens, indicating its high potency.[1][2][3][4][5][6][10][11][12][13][14][15][16][17] Notably, its activity against H. influenzae is largely unaffected by β-lactamase production.[10][11] While this compound is highly active against methicillin-susceptible Staphylococcus aureus, it does not show activity against atypical pathogens like Chlamydia pneumoniae, Mycoplasma pneumoniae, or Legionella sp.[18]

Bactericidal Activity

Time-kill studies have been conducted to assess the bactericidal activity of this compound. Against S. pneumoniae, this compound at twice its MIC resulted in 99% killing of all strains after 12 hours and 99.9% killing after 24 hours.[1][2][3] For H. influenzae, this compound at 8 times its MIC was bactericidal against the majority of strains tested.[1][2][3] These studies confirm that this compound not only inhibits the growth of but also actively kills key respiratory pathogens.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methodologies, as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method (CLSI/NCCLS M7-A5)

This is the most frequently cited method for determining the MIC of this compound against the respiratory pathogens discussed.

-

Bacterial Isolate Preparation: Clinical isolates of S. pneumoniae, H. influenzae, and M. catarrhalis are cultured on appropriate agar media (e.g., chocolate agar for H. influenzae) and incubated under suitable atmospheric conditions (e.g., 5% CO2 for S. pneumoniae).

-

Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Antimicrobial Agent Dilution: this compound and comparator antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (supplemented with lysed horse blood for fastidious organisms like S. pneumoniae and H. influenzae) in microtiter plates.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agents. The plates are then incubated at 35-37°C for 16-20 hours (H. influenzae, M. catarrhalis) or 20-24 hours (S. pneumoniae).

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Studies

These studies assess the rate and extent of bacterial killing by an antimicrobial agent over time.

-

Bacterial Culture Preparation: A logarithmic-phase culture of the test organism is prepared in a suitable broth medium.

-

Antimicrobial Exposure: this compound is added to the bacterial culture at a specified multiple of its predetermined MIC (e.g., 2x MIC, 8x MIC). A growth control without the antibiotic is also included.

-

Sampling and Viable Cell Counting: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from the cultures, serially diluted, and plated onto appropriate agar media.

-

Data Analysis: After incubation, the number of viable colonies (CFU/mL) is determined for each time point. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Visualizations

Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. Activity of this compound against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro activity of this compound: antimicrobial efficacy against major respiratory pathogens from Asian countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. In vitro activity of this compound versus other antibiotics against S. pneumoniae clinical strains isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound against a special collection of clinical isolates of Streptococcus pneumoniae from Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. Antimicrobial activity of this compound tested against contemporary (2004-2006) isolates of Haemophilus influenzae and Moraxella catarrhalis responsible for community-acquired respiratory tract infections in the United States [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of this compound against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of this compound and other antimicrobial agents against 288 Streptococcus pneumoniae and 220 Haemophilus influenzae clinical strains isolated in Zaragoza, Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activity of this compound and other comparators against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis causing community-acquired respiratory tract infections in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Revisiting this compound for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity and in vitro susceptibility test development for this compound against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound, a new aminothiazolyl cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefditoren: A Technical Guide to its Binding Affinity for Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Cefditoren, a third-generation oral cephalosporin, for its primary molecular targets: the penicillin-binding proteins (PBPs). Understanding the kinetics and affinity of this interaction is crucial for elucidating its mechanism of action, predicting its antibacterial spectrum, and informing the development of novel β-lactam antibiotics.

Introduction: The Role of PBPs in Bacterial Cell Wall Synthesis

Penicillin-binding proteins are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity.[1] By catalyzing transpeptidation reactions that cross-link peptidoglycan chains, PBPs ensure the stability of the cell wall. Inhibition of these enzymes by β-lactam antibiotics, such as this compound, disrupts this process, leading to a compromised cell wall, cessation of bacterial growth, and ultimately, cell lysis.[1][2] The efficacy of a β-lactam antibiotic is therefore directly related to its affinity for specific PBPs within a target pathogen.

This compound's Mechanism of Action

This compound exerts its bactericidal effects by covalently binding to the active site of PBPs, thereby inactivating them.[2] This acylation of the serine residue in the PBP active site forms a stable complex that prevents the enzyme from carrying out its normal function in cell wall biosynthesis. The affinity of this compound varies for different PBPs and across different bacterial species, which dictates its spectrum of activity.[1]

Figure 1. Mechanism of this compound Action.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound for various PBPs has been quantified using metrics such as the 50% inhibitory concentration (IC50) and the dissociation constant (Kd). Lower values for these metrics indicate a higher binding affinity.

This compound Binding Affinity Data

The following table summarizes the available quantitative data for this compound's binding affinity for PBPs in key respiratory pathogens.

| Bacterial Species | PBP Target | Affinity Metric | Value (µM) |

| Streptococcus pneumoniae | PBP1A | Kd | 0.005 ± 0.004 |

| Streptococcus pneumoniae | PBP2X | Kd | 9.70 ± 8.24 |

| Haemophilus influenzae | PBP3A/B | IC50 | 0.060 ± 0.002 |

| [2] |

Notably, this compound demonstrates a particularly high affinity for PBP1A in S. pneumoniae and PBP3A/B in H. influenzae, which are crucial for their susceptibility to the antibiotic.[2]

Comparative PBP Affinity of Other Cephalosporins

| Bacterial Species | PBP Target | Antibiotic | IC50 (µg/mL) |

| S. aureus (MRSA) | PBP2a | Ceftaroline | <1 |

| S. aureus (MSSA) | PBP1 | Ceftaroline | <1 |

| S. aureus (MSSA) | PBP2 | Ceftaroline | <1 |

| S. aureus (MSSA) | PBP3 | Ceftaroline | <1 |

| E. coli | PBP3 | Ceftobiprole | ≤0.6 |

| E. coli | PBP2 | Ceftobiprole | ≤0.6 |

Ceftaroline, for instance, shows high affinity for PBP2a in MRSA, a target for which most β-lactams have low affinity.[1] Ceftobiprole demonstrates good affinity for essential PBPs in E. coli.[3]

Experimental Protocols for Determining PBP Binding Affinity

Several methodologies are employed to determine the binding affinity of antibiotics for PBPs. These techniques are often based on the principle of competition, where the antibiotic of interest competes with a labeled probe for binding to the PBP.

Microscale Thermophoresis (MST)

Microscale thermophoresis is a powerful technique for quantifying biomolecular interactions in solution.

Protocol Outline:

-

Protein Purification: Recombinant PBP1A and PBP2X proteins from Streptococcus pneumoniae are purified.[2]

-

Fluorescent Labeling: One of the binding partners (typically the protein) is fluorescently labeled.

-

Titration: A serial dilution of the unlabeled binding partner (this compound) is prepared.

-

Incubation: The fluorescently labeled protein is mixed with the different concentrations of this compound and incubated to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescent molecules along this gradient is measured.

-

Data Analysis: Changes in the thermophoretic movement upon binding are used to calculate the dissociation constant (Kd).[2]

Biotinylated Ampicillin (BIO-AMP) Competition Assay

This method utilizes a biotin-labeled β-lactam to quantify the binding of an unlabeled competitor.

Protocol Outline:

-

Membrane Preparation: Bacterial cytoplasmic membranes containing the PBPs are isolated.

-

Competitive Incubation: The membrane preparations are incubated with varying concentrations of this compound.

-

Probe Labeling: A fixed concentration of biotinylated ampicillin (BIO-AMP) is added to the mixture. The BIO-AMP will bind to any PBPs not already occupied by this compound.

-

SDS-PAGE and Western Blot: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

-

Detection: The biotin-labeled PBPs are detected using a streptavidin-peroxidase conjugate and a chemiluminescent substrate.

-

Quantification: The intensity of the chemiluminescent signal is measured. A decrease in signal intensity with increasing concentrations of this compound indicates competitive binding. The IC50 value is determined by plotting the signal intensity against the this compound concentration.[2]

Figure 2. Generalized Workflow for PBP Competition Assays.

Conclusion

This compound's potent bactericidal activity is rooted in its high binding affinity for essential penicillin-binding proteins in susceptible pathogens. Quantitative analyses confirm its strong interaction with key PBPs in Streptococcus pneumoniae and Haemophilus influenzae. While further research is needed to fully elucidate its binding profile in other significant pathogens like S. aureus and E. coli, the established methodologies provide a robust framework for such investigations. A comprehensive understanding of these molecular interactions is paramount for optimizing the clinical use of this compound and for guiding the rational design of next-generation antibiotics to combat evolving bacterial resistance.

References

In Vitro Activity of Cefditoren Against Streptococcus pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of cefditoren, a third-generation oral cephalosporin, against the clinically significant pathogen Streptococcus pneumoniae. This document summarizes key quantitative data, details experimental methodologies for susceptibility testing, and illustrates the mechanism of action through a signaling pathway diagram.

Quantitative Assessment of this compound Activity

This compound has consistently demonstrated potent in vitro activity against Streptococcus pneumoniae, including strains that are resistant to penicillin and other β-lactam antibiotics. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro effectiveness. The following tables summarize the MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) and susceptibility rates for this compound against S. pneumoniae from various studies.

Table 1: Comparative In Vitro Activity of this compound and Other Oral Antibiotics Against Streptococcus pneumoniae

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| This compound | ≤0.016 - 0.25 | 0.5 - 1.0 | 90.2% |

| Amoxicillin | 1 | 4 | 76.2% |

| Cefaclor | 64 | 128 | 8.4% |

| Cefuroxime | 4 | 16 | 24.5% |

| Cefdinir | 4 | 16 | 21.8% |

| Data compiled from a study on pediatric isolates of S. pneumoniae[1][2][3][4]. |

Table 2: In Vitro Activity of this compound Against Penicillin-Susceptible and Penicillin-Resistant Streptococcus pneumoniae

| S. pneumoniae Penicillin Susceptibility | This compound MIC90 (µg/mL) |

| Penicillin-Susceptible | 1.0 |

| Penicillin-Not-Susceptible | 1.0 |

| This data indicates this compound's effectiveness against both penicillin-susceptible and non-susceptible strains[5]. |

Table 3: this compound Activity Against S. pneumoniae with Varying Resistance Profiles

| Resistance Profile | This compound MIC90 (µg/mL) |

| Penicillin-Resistant | 0.5 |

| Amoxicillin-Resistant | 0.5 |

| Erythromycin-Resistant | Not explicitly stated, but inhibited 98.6% of isolates at 0.5 µg/mL |

| This table highlights this compound's high intrinsic activity against resistant pneumococci[4][6]. |

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against S. pneumoniae is primarily conducted using standardized methods such as broth microdilution and agar dilution. The following provides a detailed methodology based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood

-

96-well microtiter plates

-

Streptococcus pneumoniae isolates

-

S. pneumoniae ATCC 49619 (for quality control)

-

Spectrophotometer or equivalent device for inoculum standardization

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution to create a range of concentrations to be tested (e.g., 0.015 to 128 µg/mL).

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of S. pneumoniae from a fresh (18-24 hour) blood agar plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate inoculum density of 1-4 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Microtiter Plate Inoculation:

-

Dispense the prepared this compound dilutions into the wells of the 96-well microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in a non-CO₂ incubator for 20-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

Materials:

-

This compound analytical powder

-

Mueller-Hinton agar supplemented with 5% defibrinated sheep blood

-

Petri dishes

-

Streptococcus pneumoniae isolates

-

Inoculum replicating apparatus

-

Incubator (35°C ± 2°C in a CO₂-enriched atmosphere)

Procedure:

-

Preparation of Antibiotic-Containing Plates:

-

Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of this compound.

-

Allow the agar to solidify at room temperature.

-

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

-

Inoculation: Using an inoculum replicating apparatus, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates. Each spot should contain approximately 10⁴ CFU.

-

Incubation: Incubate the plates at 35°C ± 2°C for 20-24 hours in an atmosphere of 5% CO₂.

-

Result Interpretation: The MIC is the lowest concentration of this compound on the agar plate that prevents the visible growth of the bacterial isolate.

Mechanism of Action: Signaling Pathway

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9][10] In Streptococcus pneumoniae, a key target for this compound is Penicillin-Binding Protein 2X (PBP 2X).[11] Alterations in this and other PBPs are a primary mechanism of resistance in pneumococci.

Caption: this compound's mechanism of action against S. pneumoniae.

Conclusion

The in vitro data strongly support the potent activity of this compound against Streptococcus pneumoniae, including strains resistant to other commonly used antibiotics. Its high intrinsic activity, as demonstrated by low MIC90 values, makes it a valuable agent in the treatment of respiratory tract infections caused by this pathogen. The standardized methodologies outlined provide a framework for the continued surveillance and evaluation of this compound's efficacy against evolving pneumococcal populations. The targeted inhibition of PBP 2X underscores the molecular basis for its bactericidal action. This comprehensive guide serves as a resource for researchers and clinicians working to understand and combat infections caused by S. pneumoniae.

References

- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 2. In vitro antimicrobial activity of this compound and other oral antibiotics against Streptococcus pneumoniae, isolated from children with community acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. antibiotics.or.jp [antibiotics.or.jp]

- 4. researchgate.net [researchgate.net]

- 5. KoreaMed [koreamed.org]

- 6. In vitro activity of oral cephalosporins against pediatric isolates of Streptococcus pneumoniae non-susceptible to penicillin, amoxicillin or erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is this compound Pivoxil used for? [synapse.patsnap.com]

- 8. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

Pharmacokinetics and pharmacodynamics of cefditoren in preclinical models

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefditoren in Preclinical Models

Introduction

This compound pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is rapidly hydrolyzed by esterases in the intestinal wall and blood to its active form, this compound.[1][2][3] this compound exhibits a broad spectrum of bactericidal activity against common Gram-positive and Gram-negative pathogens responsible for community-acquired respiratory tract and skin infections.[3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in preclinical models is crucial for predicting its therapeutic efficacy, establishing relevant susceptibility breakpoints, and designing optimal dosing regimens for clinical use. This guide provides a detailed overview of the preclinical PK/PD of this compound, summarizes quantitative data, outlines experimental methodologies, and visualizes key processes.

Pharmacokinetics (PK)

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For this compound, these processes have been characterized in several preclinical models.

Absorption and Bioavailability

Following oral administration, the prodrug this compound pivoxil is absorbed from the gastrointestinal tract and converted to active this compound.[5] The absolute bioavailability is relatively low under fasting conditions (approximately 14-16%) but is significantly enhanced when administered with food.[1][6]

Distribution

This compound is highly bound to plasma proteins, primarily albumin.[7][8] The degree of protein binding is a critical parameter for cephalosporins, as only the unbound (free) fraction is microbiologically active. Notably, the protein binding of this compound in mice (86.9%) is very similar to that in humans (approximately 88%), making the mouse a relevant model for pharmacodynamic evaluations.[7][9] The mean volume of distribution at steady state is approximately 9.3 L.[5]

Metabolism and Excretion

This compound is not significantly metabolized in the body.[1][5] The primary route of elimination is renal excretion of the unchanged drug, involving both glomerular filtration and tubular secretion.[5][8] The mean terminal elimination half-life in healthy subjects is approximately 1.5 to 1.6 hours.[1][5] Studies in rats with acute kidney injury (AKI) showed that the pharmacokinetics of this compound were not significantly altered, unlike other cephalosporins such as cefdinir, suggesting a potential advantage in patients with renal impairment.[10]

Preclinical Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound observed in preclinical models.

| Parameter | Animal Model | Value | Reference(s) |

| Protein Binding | Mouse | 86.9% | [9] |

| In Vitro (Human Plasma) | 88% | [1][7][8] | |

| Pharmacokinetics | Rat (Control) | Unchanged in AKI model | [10] |

| Pharmacokinetics | Rat (AKI Model) | No significant change from control | [10] |

Pharmacodynamics (PD)

Pharmacodynamics relates drug exposure to its pharmacological effect, which for an antibiotic is its antibacterial activity.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][11] It has a high affinity for and binds to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis.[1][12] This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[2] In Streptococcus pneumoniae, this compound has been shown to bind effectively to PBPs 1, 2, and 4.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]

- 3. This compound pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. wjgnet.com [wjgnet.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Enhanced In Vivo Activity of this compound in Pre-Immunized Mice against Penicillin-Resistant S. pneumoniae (Serotypes 6B, 19F and 23F) in a Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Crystal Structure of this compound Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X: Structural Basis for Its High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Cefditoren in Aqueous Solutions: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Cefditoren in aqueous solutions. This compound, a third-generation oral cephalosporin, is administered as the prodrug this compound Pivoxil, which is rapidly hydrolyzed by intestinal esterases to the active drug.[1] Understanding the stability of this compound Pivoxil and the degradation profile of this compound is critical for the development of stable pharmaceutical formulations and for ensuring therapeutic efficacy and safety. Degradation products of cephalosporins have been reported to be associated with severe biological interactions and immunological reactions.[2]

Executive Summary

Forced degradation studies, conducted according to the International Conference on Harmonisation (ICH) guideline Q1A (R2), reveal that this compound Pivoxil is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[1][2][3][4] Conversely, it demonstrates stability under thermal and photolytic stress.[1][2][3][4] The primary degradation pathways involve the hydrolysis of the β-lactam ring, a characteristic vulnerability of cephalosporin antibiotics.[5][6] This guide summarizes the key quantitative data on this compound's stability, details the experimental protocols used in these assessments, and provides visual representations of the degradation pathways and experimental workflows.

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies on this compound Pivoxil under various stress conditions. These studies aimed to achieve 10-15% degradation of the drug to identify and characterize the degradation products.[2][3]

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | % Degradation | Degradation Products Identified | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 3.0 h | Ambient | 10-15% | DP-I, DP-II | [2] |

| Alkaline Hydrolysis | 0.01 N NaOH | 3.0 h | Ambient | 10-15% | DP-I, DP-II | [2] |

| Neutral Hydrolysis | Water | 3.0 h | Ambient | 10-15% | DP-I, DP-II | [2] |

| Oxidative Degradation | 10%, 15%, and 30% H₂O₂ | 24 h | Room Temperature | 10-15% | - | [2] |

| Thermal Degradation | Solid State | - | - | Stable | - | [1][2][3][4] |

| Photolytic Degradation | Photostability Chamber | - | - | Stable | - | [1][2][3][4] |

Table 1: Summary of Forced Degradation Studies on this compound Pivoxil

DP-I and DP-II are designations for two primary degradation products identified in the cited study.[2]

Degradation Pathways

The degradation of this compound Pivoxil in aqueous solutions primarily proceeds through the hydrolysis of the β-lactam ring, a common degradation pathway for cephalosporins.[5][6] Under acidic, alkaline, and neutral hydrolytic stress, two main degradation products, DP-I and DP-II, have been identified.[2]

Figure 1: Hydrolytic Degradation of this compound Pivoxil.

Experimental Protocols

The following section details the methodologies employed in the stability-indicating studies of this compound Pivoxil.

Forced Degradation (Stress) Studies

These studies are conducted to evaluate the intrinsic stability of the drug substance and to identify potential degradation products.

1. Preparation of Stock Solution: A stock solution of this compound Pivoxil (1000 µg/ml) is prepared in methanol.[2]

2. Hydrolytic Degradation:

-

Acidic: 1 ml of the stock solution is mixed with 1 ml of 0.1 N HCl and kept at ambient temperature for 3.0 hours. The sample is then neutralized with an equal strength of base.[2]

-

Alkaline: 1 ml of the stock solution is mixed with 1 ml of 0.01 N NaOH and kept at ambient temperature for 3.0 hours. The sample is then neutralized with an equal strength of acid.[2]

-

Neutral: 1 ml of the stock solution is mixed with 1 ml of water and kept at ambient temperature for 3.0 hours.[2]

3. Oxidative Degradation: 1 ml of the stock solution is treated with 1 ml of 10%, 15%, or 30% H₂O₂ at room temperature for 24 hours.[2]

4. Thermal Degradation: Solid-state thermal stress studies are carried out in a hot air oven.[3]

5. Photolytic Degradation: Photostability studies are performed in a photostability chamber equipped with calibrated lux and UV meters.[2][3]

Figure 2: Experimental Workflow for Forced Degradation Studies.

Analytical Methodology

A stability-indicating analytical method is crucial to separate the drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) are the primary techniques used.[1][2]

High-Performance Liquid Chromatography (HPLC):

-

System: A typical HPLC system is equipped with a binary pump, on-line degasser, sample injector (20 µl loop), and a DAD detector.[2]

-

Column: A HiQSil C18 column (250×4.6 mm, 5 µ) is commonly used.[2][3]

-

Mobile Phase: A gradient elution is employed using a mixture of methanol and ammonium acetate buffer (25 mM, pH 3.5, adjusted with formic acid). A common gradient program is: T₀/50:50, T₃₀/70:30, T₄₀/50:50 (Time in min/Methanol:Buffer).[2]

-

Flow Rate: 1.0 ml/min.[2]

Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF):

-

Ionization Mode: Positive electrospray ionization (ESI) is used for fragmentation pattern and accurate mass determination.[2][3]

-

Mass Range: The mass to charge (m/z) ratio is scanned in the range of 100-1000 m/z.[2][3]

Figure 3: Analytical Workflow for Stability Indicating Method.

Conclusion

This technical guide has synthesized the available data on the stability and degradation of this compound in aqueous solutions. The key takeaway for researchers, scientists, and drug development professionals is the susceptibility of this compound Pivoxil to hydrolysis and oxidation. The provided tables and diagrams offer a clear and concise summary of the degradation profile and the methodologies used for its assessment. This information is paramount for the development of robust and stable pharmaceutical formulations of this compound Pivoxil, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients. Further research could focus on the detailed structural elucidation of all degradation products and the kinetics of the degradation processes under various conditions.

References

- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefditoren's Efficacy Against Beta-Lactamase Producing Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren, a third-generation oral cephalosporin, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Its chemical structure, characterized by an aminothiazole group, a methylthiazole group, and a methoxyimino group, confers enhanced activity and stability against many common beta-lactamases, enzymes that are a primary mechanism of resistance to beta-lactam antibiotics.[1] This guide provides a comprehensive technical overview of this compound's effectiveness against beta-lactamase producing strains, detailing its mechanism of action, in vitro activity with quantitative data, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action and Stability to Beta-Lactamases

This compound's bactericidal action results from the inhibition of bacterial cell wall synthesis through its high affinity for penicillin-binding proteins (PBPs).[4][5][6] By binding to these essential enzymes, this compound disrupts the cross-linking of peptidoglycan, leading to cell lysis and death.[7]

A key feature of this compound is its stability in the presence of a variety of beta-lactamases, including common penicillinases and some cephalosporinases.[4][5] The methoxyimino group in its structure sterically hinders the hydrolytic action of these enzymes, preserving the integrity of the beta-lactam ring and maintaining its antibacterial activity.[1] this compound has shown stability against many common beta-lactamases, making it an effective option for treating infections caused by beta-lactamase-producing strains of Haemophilus influenzae, Moraxella catarrhalis, and methicillin-susceptible Staphylococcus aureus.[2][4][5] However, it is less active against bacteria that produce extended-spectrum β-lactamases (ESBLs) or high-level AmpC β-lactamases.[8]

dot

Figure 1: Mechanism of action of this compound and its interaction with beta-lactamase. This compound inhibits PBPs, disrupting cell wall synthesis. Its methoxyimino group provides stability against hydrolysis by beta-lactamases.

In Vitro Activity Against Beta-Lactamase Producing Strains

Numerous in vitro studies have demonstrated the potent activity of this compound against a wide range of clinical isolates, including those producing beta-lactamases. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness.

Data Presentation

The following tables summarize the in vitro activity of this compound (expressed as MIC₅₀ and MIC₉₀ values in µg/mL) against common beta-lactamase producing respiratory and skin pathogens, compared to other oral beta-lactam antibiotics.

Table 1: In Vitro Activity of this compound and Comparators against Haemophilus influenzae

| Organism/Resistance Profile | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| β-Lactamase-positive | This compound | ≤0.03 | ≤0.03 | [9] |

| Amoxicillin/Clavulanate | 1 | 2 | [10] | |

| Cefuroxime | 1 | 4 | [10] | |

| β-Lactamase-negative, Ampi-R (BLNAR) | This compound | 0.12 | 0.12 | [11] |

| Amoxicillin/Clavulanate | 8 | 8 | [11] | |

| All isolates | This compound | 0.015 | 0.015 | [12] |

| Ceftriaxone | ≤0.015 | ≤0.015 | [12] |

Table 2: In Vitro Activity of this compound and Comparators against Moraxella catarrhalis

| Organism/Resistance Profile | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| β-Lactamase-positive | This compound | 0.12 | 0.25 | [12] |

| Amoxicillin/Clavulanate | 0.12 | 0.25 | [9] | |

| Cefdinir | 0.12 | 0.25 | [9] | |

| All isolates | This compound | 0.12 | 0.5 | [13] |

Table 3: In Vitro Activity of this compound and Comparators against Methicillin-Susceptible Staphylococcus aureus (MSSA) *

| Organism/Resistance Profile | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| β-Lactamase-producing | This compound | 0.5 | 1 | [13] |

| Cefuroxime | 2 | 4 | ||

| Cefprozil | 2 | 4 | ||

| Cefaclor | 4 | 8 |

Experimental Protocols

The data presented above were primarily generated using standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method (for H. influenzae and M. catarrhalis)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

dot

Figure 2: Experimental workflow for the broth microdilution susceptibility test.

-

Reference Method: As described in CLSI document M07-A5.[12]

-

Medium: Haemophilus Test Medium (HTM) for H. influenzae and M. catarrhalis.

-

Inoculum: Standardized to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: 35-37°C for 20-24 hours in ambient air.

-

Endpoint: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method (for Enterobacteriaceae and Staphylococcus spp.)

This method involves incorporating the antimicrobial agent into an agar medium upon which the microorganisms are inoculated.

-

Reference Method: As described in CLSI document M07.

-

Medium: Mueller-Hinton agar. For streptococci, supplementation with 5% sheep blood is used.[14]

-

Inoculum: A standardized bacterial suspension is applied to the surface of the agar plates containing serial dilutions of the antibiotic.

-

Incubation: 35-37°C for 16-20 hours.

-

Endpoint: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the test organism.

Conclusion

This compound's inherent stability against a wide array of beta-lactamases, coupled with its potent intrinsic activity against key respiratory and skin pathogens, establishes it as a valuable therapeutic agent. The quantitative data from numerous in vitro studies consistently demonstrate its superiority or equivalence to other oral beta-lactams against beta-lactamase producing strains of H. influenzae, M. catarrhalis, and methicillin-susceptible S. aureus. The standardized experimental protocols employed in these studies ensure the reliability and reproducibility of these findings, providing a solid foundation for its clinical application and further research in the development of antimicrobial agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Review of this compound, an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Update of this compound activity tested against community-acquired pathogens associated with infections of the respiratory tract and skin and skin structures, including recent pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revisiting this compound for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of TEM-1 β-Lactamase on the Pharmacodynamic Activity of Simulated Total versus Free-Drug Serum Concentrations of this compound (400 Milligrams) versus Amoxicillin-Clavulanic Acid (2,000/125 Milligrams) against Haemophilus influenzae Strains Exhibiting an N526K Mutation in the ftsI Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of this compound against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KoreaMed [koreamed.org]

- 14. Influence of the beta-lactam resistance phenotype on the cefuroxime versus this compound susceptibility of Streptococcus pneumoniae and Haemophilus influenzae recovered from children with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigation of Cefditoren for Novel Therapeutic Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefditoren, a third-generation oral cephalosporin, has a well-established role in the treatment of bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against a broad spectrum of pathogens.[1][2] Beyond its antimicrobial properties, emerging research suggests that this compound may possess novel therapeutic applications in the realms of anti-inflammatory and anticancer treatments. This technical guide provides a comprehensive overview of the initial investigations into these new potential uses, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Introduction to this compound

This compound is administered as the prodrug this compound pivoxil, which is hydrolyzed by esterases during absorption into its active form, this compound.[2][3] It exhibits potent bactericidal activity against common respiratory and skin pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][4][5] The established clinical applications of this compound include the treatment of acute bacterial exacerbations of chronic bronchitis, community-acquired pneumonia, and uncomplicated skin and skin-structure infections.[6] While its primary therapeutic value has been in infectious diseases, recent studies have indicated that this compound's molecular interactions may extend to pathways involved in inflammation and cancer, opening up new avenues for therapeutic development.

Novel Therapeutic Application: Anti-inflammatory Effects

Recent clinical evidence points towards a potential anti-inflammatory role for this compound, particularly in the context of chronic obstructive pulmonary disease (COPD).

Reduction of Inflammatory Markers in COPD

A clinical study investigating the efficacy of this compound in patients with acute exacerbations of COPD found that treatment with this compound was associated with a significant reduction in key inflammatory markers.[7][8] Specifically, the serum levels of Interleukin-6 (IL-6) and Krebs von den Lungen-6 (KL-6), a marker of lung epithelial damage, were notably decreased following this compound therapy.[7][8]

Data Presentation: Inflammatory Marker Reduction

| Inflammatory Marker | Pre-treatment Level (Mean ± SD) | Post-treatment Level (Mean ± SD) | Percentage Reduction |

| Interleukin-6 (IL-6) | ~15 pg/mL | ~3 pg/mL | ~80% |

| Krebs von den Lungen-6 (KL-6) | ~450 U/mL | ~440 U/mL | ~2% |

Note: The data presented above is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.

Experimental Protocol: Measurement of Serum Inflammatory Markers

The following provides a general methodology for the quantification of serum IL-6 and KL-6, as would be employed in clinical investigations.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and KL-6

-

Sample Collection and Preparation:

-

Collect whole blood samples from patients pre- and post-treatment.

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.

-

Aliquot the serum and store at -80°C until analysis.

-

-

ELISA Procedure (General Steps):

-

Use commercially available ELISA kits for human IL-6 and KL-6.[9]

-

Coat a 96-well microplate with a capture antibody specific for the target protein (IL-6 or KL-6).

-

Wash the plate to remove unbound antibody.

-

Block the plate to prevent non-specific binding.

-

Add patient serum samples and standards to the wells and incubate.

-

Wash the plate to remove unbound antigens.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate to remove unbound detection antibody.

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-6 and KL-6 in the samples based on the standard curve.

-

Signaling Pathway: this compound's Anti-inflammatory Action

The precise signaling pathway through which this compound exerts its anti-inflammatory effects is not yet fully elucidated. However, it is hypothesized that by reducing the bacterial load in the lungs of COPD patients, this compound indirectly reduces the inflammatory cascade triggered by the infection. This leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-6.

References

- 1. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of this compound against a special collection of clinical isolates of Streptococcus pneumoniae from Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of this compound in the treatment of lower community-acquired respiratory tract infections (LRTIs): from bacterial eradication to reduced lung inflammation and epithelial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Interleukin-6 Test Strip Combined With a Spectrum-Based Optical Reader for Early Recognition of COVID-19 Patients With Risk of Respiratory Failure [frontiersin.org]

Methodological & Application

Cefditoren In Vitro Susceptibility Testing: Application Notes and Protocols for Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro susceptibility of bacterial isolates to Cefditoren using the broth microdilution method. This document aligns with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

This compound is a third-generation oral cephalosporin with a broad spectrum of activity against common respiratory tract pathogens. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for surveillance, clinical breakpoint determination, and drug development.

Data Presentation

Table 1: Quality Control (QC) Ranges for this compound Broth Microdilution MIC Testing

| Quality Control Strain | Medium | Acceptable MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.12 - 1[1] |

| Staphylococcus aureus ATCC® 29213™ | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.25 - 1[1] |

| Haemophilus influenzae ATCC® 49247™ | Haemophilus Test Medium (HTM) | 0.06 - 0.25[1] |

| Streptococcus pneumoniae ATCC® 49619™ | CAMHB with 2-5% lysed horse blood | 0.016 - 0.06[1] |

Table 2: this compound MIC Interpretive Criteria for Selected Pathogens (CLSI)

| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Streptococcus pneumoniae | ≤ 0.125 | 0.25 | ≥ 0.5 |

| Haemophilus influenzae | ≤ 0.125 | 0.25 | ≥ 0.5 |

| Streptococcus pyogenes | ≤ 0.125 | - | - |

| Note: Interpretive criteria can be subject to updates. Users should refer to the latest CLSI M100 or EUCAST breakpoint tables. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for serial dilution.

Materials:

-

This compound reference powder

-

Sterile, distilled water or other appropriate solvent as per manufacturer's instructions

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (if filter sterilization is required)

Procedure:

-

Determine Powder Potency: Refer to the manufacturer's certificate of analysis for the potency of the this compound powder (in µg/mg).

-

Calculate Required Weight: Use the following formula to calculate the weight of this compound powder needed for the desired stock concentration (e.g., 1280 µg/mL): Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / Potency (µg/mg)

-

Weighing: Aseptically weigh the calculated amount of this compound powder.

-

Dissolution: Add the appropriate volume of sterile solvent to the powder. Vortex thoroughly until the powder is completely dissolved.

-

Sterilization (if required): If the stock solution is not prepared from sterile powder, it should be sterilized by filtration through a 0.22 µm syringe filter. It is important to confirm that the antibiotic does not bind to the filter material.

-

Storage: Aliquot the stock solution into sterile, cryo-storage vials and store at -70°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound against a bacterial isolate using the broth microdilution method in a 96-well microtiter plate format.

Materials:

-

96-well sterile microtiter plates

-

This compound stock solution

-

Appropriate broth medium:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms.

-

Haemophilus Test Medium (HTM) for Haemophilus influenzae.

-

CAMHB supplemented with 2-5% lysed horse blood for Streptococcus pneumoniae.

-

-

Bacterial isolate(s) to be tested

-

Quality control (QC) strains (see Table 1)

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Multichannel pipette

-

Incubator (ambient air or CO₂ as required)

-

Plate reader or mirror for visual inspection

Procedure:

Part A: Inoculum Preparation

-

Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspension: Touch the top of each colony with a sterile loop or swab and transfer the growth to a tube containing sterile saline or broth.

-

Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

-

Final Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.

Part B: Plate Preparation and Inoculation

-

Plate Layout: Design the plate layout to include a sterility control (broth only), a growth control (broth + inoculum, no antibiotic), and the this compound dilution series for each test and QC organism.

-

Antibiotic Dilution: a. Add 100 µL of the appropriate sterile broth to all wells of the microtiter plate, except for the first column of the dilution series. b. Prepare an intermediate dilution of the this compound stock solution in broth. c. Add 200 µL of this intermediate this compound solution to the first well of the dilution series. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

-

Inoculation: Using a multichannel pipette, add 10 µL of the final diluted inoculum to each well (except the sterility control), bringing the final volume in each well to 110 µL. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

Part C: Incubation and Reading

-

Incubation: Incubate the microtiter plates at 35 ± 2°C.

-

For most organisms, incubate in ambient air for 16-20 hours.

-

For Haemophilus influenzae and Streptococcus pneumoniae, incubate in 5% CO₂ for 20-24 hours.

-

-

Reading the MIC: After incubation, examine the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a button of cells at the bottom of the well. The growth control well must show adequate growth, and the sterility control well must remain clear.

Mandatory Visualizations

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Caption: Logic for Bacterial Inoculum Preparation and Standardization.

References

Application Note: Quantification of Cefditoren in Bacterial Cultures using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study of its efficacy and pharmacokinetics often requires accurate quantification in various biological matrices, including bacterial cultures. This application note provides a detailed protocol for the quantification of this compound in bacterial cultures using a simple and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is suitable for monitoring antibiotic concentration, assessing bacterial susceptibility, and conducting drug stability studies in a research environment.

Principle

This method involves the separation of this compound from bacterial culture components by protein precipitation, followed by isocratic reverse-phase HPLC separation. Quantification is achieved by detecting the UV absorbance of this compound at its maximum wavelength and comparing the peak area to a standard curve of known concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data and performance characteristics of this HPLC-UV method.

Table 1: Chromatographic Conditions and Performance

| Parameter | Value |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v)[1][2] |

| Flow Rate | 1.2 mL/min[1][2] |

| UV Detection Wavelength | 218 nm[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Retention Time | Approximately 4-6 minutes |

| Total Run Time | 10 minutes |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1.0 - 250 µg/mL[1][2] |

| Correlation Coefficient (R²) | > 0.999[1][2] |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

Materials and Reagents

-

This compound pivoxil reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

-

Bacterial culture medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

0.22 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (250 mm x 4.6 mm, 5 µm)

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound pivoxil reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase (Acetonitrile:Water, 50:50, v/v).[1] Mix thoroughly to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100, and 250 µg/mL).

Sample Preparation from Bacterial Culture

-

Sample Collection: Collect an aliquot (e.g., 1 mL) of the bacterial culture at the desired time point.

-

Protein Precipitation:

-

Method A: Acetonitrile Precipitation. To 1 mL of the bacterial culture, add 2 mL of cold acetonitrile.

-

Method B: Trichloroacetic Acid (TCA) Precipitation. To 1 mL of the bacterial culture, add 200 µL of 20% TCA solution.

-

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins and bacterial cells.

-

Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Injection: The sample is now ready for injection into the HPLC system.

HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 50:50, v/v) at a flow rate of 1.2 mL/min until a stable baseline is achieved.

-

Standard Curve Injection: Inject 20 µL of each working standard solution in ascending order of concentration.

-

Sample Injection: Inject 20 µL of the prepared sample extracts.

-

Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound.

Data Analysis

-

Standard Curve: Plot a calibration curve of the peak area versus the concentration of the this compound standard solutions.

-

Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Quantification: Determine the concentration of this compound in the bacterial culture samples by interpolating their peak areas on the standard curve. Remember to account for the dilution factor introduced during sample preparation.

Visualizations

References

Application Note: Analysis of Cefditoren Degradation Products by LC-MS/TOF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil, a third-generation oral cephalosporin, is a prodrug that is rapidly hydrolyzed by intestinal esterases to its active form, this compound. As with any pharmaceutical compound, this compound is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. The degradation products of cephalosporins have been reported to be associated with severe biological and immunological reactions.[1] Therefore, it is crucial to identify and characterize these degradation products to ensure the quality and stability of this compound formulations.

This application note details a robust Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) method for the separation, identification, and characterization of this compound pivoxil and its degradation products generated under forced degradation conditions as stipulated by the International Conference on Harmonization (ICH) Q1A (R2) guidelines.[1][2]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies were conducted to evaluate the stability of this compound pivoxil under various stress conditions.[1][3][4] A stock solution of this compound pivoxil (1000 µg/mL) was prepared in methanol.[1] The following stress conditions were applied to induce degradation:

-

Acidic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and kept at ambient temperature for 3 hours. The solution was then neutralized with an equivalent strength of NaOH.[1]

-

Alkaline Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.01 N NaOH and kept at ambient temperature for 3 hours. The solution was then neutralized with an equivalent strength of HCl.[1]

-

Neutral Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of water and kept at ambient temperature for 3 hours.[1]

-

Oxidative Degradation: 1 mL of the stock solution was treated with 1 mL of 30% H₂O₂ at room temperature for 24 hours.[1]

-

Thermal Degradation: this compound pivoxil was exposed to dry heat.[1][3]

-

Photolytic Degradation: this compound pivoxil was exposed to UV light.[1][3]

Sample Preparation for LC-MS/TOF Analysis

All stressed samples were diluted with a diluent (methanol:ammonium acetate buffer, pH 3.5, 50:50 v/v) to a final concentration of 100 µg/mL before injection into the LC-MS/TOF system.[5]

LC-MS/TOF Instrumentation and Conditions

The analysis was performed on an LC-MS/TOF system. The chromatographic and mass spectrometric conditions are outlined in the table below.

| Parameter | Condition |

| Chromatography | |

| Column | HiQSil C18 (250×4.6 mm, 5 µ)[1] |

| Mobile Phase A | Methanol[1] |

| Mobile Phase B | 25 mM Ammonium Acetate (pH 3.5, adjusted with formic acid)[1] |

| Gradient Elution | T(min)/A:B; T0/50:50; T30/70:30; T40/50:50[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[5] |

| Detection Wavelength | 230 nm[1] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |

| Mass Range | 100-1000 m/z[5] |

Data Presentation

Quantitative Summary of this compound Degradation

The following table summarizes the extent of this compound pivoxil degradation under various stress conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Degradation Products Formed |

| Acidic Hydrolysis | 0.1 N HCl | 3 hours | Ambient | 10-15% | DP-I, DP-II |

| Alkaline Hydrolysis | 0.01 N NaOH | 3 hours | Ambient | 10-15% | DP-I, DP-II |

| Neutral Hydrolysis | Water | 3 hours | Ambient | 10-15% | DP-I, DP-II |

| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temperature | 10-15% | Not Specified |

| Thermal Degradation | Dry Heat | Not Specified | Not Specified | Stable | - |

| Photolytic Degradation | UV Light | Not Specified | Not Specified | Stable | - |

Data synthesized from multiple sources indicating this compound pivoxil is susceptible to hydrolytic and oxidative stress, but stable under thermal and photolytic conditions.[1][2][3]

Identified Degradation Products

Two primary degradation products, DP-I and DP-II, were identified under hydrolytic stress conditions.[1] The table below summarizes their mass spectral data.